molecular formula C30H30BrNO5 B11050336 Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate

Methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholin-4-ylcarbonyl)-5-oxo-4-phenylpentanoate

Cat. No.: B11050336
M. Wt: 564.5 g/mol
InChI Key: IPKQTAMTJRTCJH-UHFFFAOYSA-N
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Description

METHYL 3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-2-(MORPHOLINOCARBONYL)-5-OXO-4-PHENYLPENTANOATE is a complex organic compound with a unique structure that includes bromophenyl, methylphenyl, morpholinocarbonyl, and phenylpentanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-2-(MORPHOLINOCARBONYL)-5-OXO-4-PHENYLPENTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The reaction begins with the bromination of a phenyl compound to introduce the bromine atom.

    Coupling Reactions: The bromophenyl intermediate is then coupled with a methylphenyl compound through a palladium-catalyzed cross-coupling reaction.

    Morpholinocarbonyl Introduction: The morpholinocarbonyl group is introduced via a nucleophilic substitution reaction.

    Final Esterification: The final step involves esterification to form the pentanoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-2-(MORPHOLINOCARBONYL)-5-OXO-4-PHENYLPENTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

METHYL 3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-2-(MORPHOLINOCARBONYL)-5-OXO-4-PHENYLPENTANOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of METHYL 3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-2-(MORPHOLINOCARBONYL)-5-OXO-4-PHENYLPENTANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites on these targets, modulating their activity. This can result in changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-2-(MORPHOLINOCARBONYL)-5-OXO-4-PHENYLPENTANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds, which may lack one or more of these functional groups or have different structural arrangements.

Properties

Molecular Formula

C30H30BrNO5

Molecular Weight

564.5 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)-5-(4-methylphenyl)-2-(morpholine-4-carbonyl)-5-oxo-4-phenylpentanoate

InChI

InChI=1S/C30H30BrNO5/c1-20-8-10-23(11-9-20)28(33)26(21-6-4-3-5-7-21)25(22-12-14-24(31)15-13-22)27(30(35)36-2)29(34)32-16-18-37-19-17-32/h3-15,25-27H,16-19H2,1-2H3

InChI Key

IPKQTAMTJRTCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)Br)C(C(=O)N4CCOCC4)C(=O)OC

Origin of Product

United States

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